Adipotide is classified as a peptide therapeutic agent. It was developed through combinatorial library screening to identify peptides that selectively bind to cell surface receptors in adipose tissue. The primary source of research on Adipotide comes from studies focusing on vascular-targeted therapies for obesity and metabolic disorders, with significant findings published in journals such as JCI Insight and Frontiers in Physiology .
Methods of Synthesis
The synthesis of Adipotide typically involves solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the purification of the final product.
Structure and Data
Adipotide's molecular structure consists of a sequence that includes both hydrophilic and hydrophobic regions, which are critical for its interaction with target receptors. The key features include:
Reactions and Technical Details
The primary chemical reactions involved in the synthesis of Adipotide include:
Adipotide exerts its effects primarily through targeting endothelial cells in white adipose tissue. The mechanism involves:
Physical Properties
Chemical Properties
Adipotide has potential applications in various scientific fields:
Obesity represents a critical public health burden, with projections indicating nearly 50% of U.S. adults will be affected by 2030 [1]. This condition significantly elevates risks for type 2 diabetes, cardiovascular diseases, and certain cancers, creating an urgent need for effective therapeutics. Current pharmacological strategies primarily target appetite suppression (e.g., GLP-1 receptor agonists like semaglutide) or nutrient absorption (e.g., orlistat) [3]. However, these approaches face limitations:
Adipose tissue expansion requires coordinated angiogenesis to support adipocyte proliferation and nutrient delivery. Research reveals that white adipose tissue (WAT) vasculature expresses unique molecular markers not found in other tissues [2] [7]. The VEGF:VEGFR signaling axis regulates this process:
Adipotide (Prohibitin-TP01) represents a first-in-class targeted peptidomimetic designed to selectively attack adipose vasculature. Its development marked a transformative approach:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1